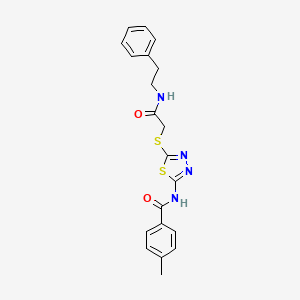

4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core linked to a thiadiazole ring via a thioether bridge. The thiadiazole moiety is substituted with a phenethylamino group through a ketone-containing ethylene chain. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, similar to methods described for related thiadiazoles in the literature .

Properties

IUPAC Name |

4-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-14-7-9-16(10-8-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYPGASFHCGINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of human carbonic anhydrase II. This inhibition can lead to changes in the physiological processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of human carbonic anhydrases by this compound can affect various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs.

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its inhibitory effect on human carbonic anhydrases. This can lead to changes in the physiological processes that these enzymes are involved in.

Biological Activity

The compound 4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3S |

| Molecular Weight | 370.46 g/mol |

| CAS Number | 894030-18-3 |

| SMILES | CC(C)C(=O)NCC(=O)NCC(C)c1ccccc1 |

Antibacterial Activity

Thiadiazole derivatives have been reported to exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.

A comparative analysis of various thiadiazole derivatives indicated that some exhibit Minimum Inhibitory Concentration (MIC) values as low as 0.03 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may hold potential for development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial effects, thiadiazole derivatives have shown antifungal activity. Certain derivatives were tested against Candida albicans and demonstrated inhibition rates of up to 80% . The structural features of the compound, particularly the thiadiazole ring and its substituents, appear to play a crucial role in enhancing its antifungal efficacy.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.

For example:

- Mechanism of Action : Compounds have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis . This selective inhibition is critical in targeting cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 4.37 |

| A549 | 8.03 |

These results indicate promising anticancer properties that warrant further investigation.

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study by Foroumadi et al. demonstrated that certain thiadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines showed that specific thiadiazole derivatives could induce apoptosis effectively while maintaining low toxicity levels in normal cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, including the formation of thiadiazole and subsequent functionalization with phenethylamine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of thiadiazole derivatives. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis in glioblastoma cells when treated with related compounds . The mechanism often involves the induction of oxidative stress leading to DNA damage and cell death.

Anti-Diabetic Properties

Thiadiazole derivatives have also been investigated for their potential anti-diabetic effects. In vivo studies using models like Drosophila melanogaster have shown that such compounds can significantly lower glucose levels. The proposed mechanism involves enhancing insulin sensitivity and modulating glucose metabolism pathways .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Thiadiazole Derivatives | Demonstrated cytotoxicity against LN229 glioblastoma cells. | In vitro cytotoxic assays followed by colony formation assays. |

| Anti-Diabetic Activity Assessment | Compounds reduced glucose levels significantly in diabetic models. | In vivo studies on genetically modified Drosophila melanogaster. |

Comparison with Similar Compounds

Key Observations :

- Phenethylamino Group: The phenethylamino moiety in the target compound may enhance lipophilicity and membrane permeability compared to compounds with polar cyano or nitro groups (e.g., 7c, 7d, or 4-nitro derivatives) .

- Benzamide Core : Methyl substitution at the benzamide para position (as in the target compound) is less common than nitro or methoxy groups (e.g., 4-nitrobenzamide in ), which may reduce metabolic instability .

Anticancer Activity

- Compound 7b (N-(5-(2-cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide): Exhibited an IC50 of 1.61 ± 1.92 µg/mL against HepG-2 hepatocellular carcinoma cells, attributed to its thiophene-acrylamido substituent enhancing π-π stacking with cellular targets .

- Compound 11 (N-(5-(3-cyano-4-methyl-2-oxo-6-phenylpyridin-1(2H)-yl)-1,3,4-thiadiazol-2-yl)benzamide): Demonstrated an IC50 of 1.98 ± 1.22 µg/mL against HepG-2 cells, with the pyridone ring contributing to DNA intercalation .

- Target Compound: While direct activity data is unavailable, its phenethylamino group may mimic tyrosine kinase inhibitor scaffolds (e.g., erlotinib), suggesting comparable or superior potency .

Antimicrobial Activity

- 4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide: Showed broad-spectrum activity against Gram-positive bacteria, likely due to the nitro group’s electron-withdrawing effects enhancing membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.